3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Overview
Description
3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a benzisothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the trimethoxybenzoyl group and piperazine ring further enhances its chemical properties, making it a valuable molecule in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route includes the acylation of piperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the intermediate 3,4,5-trimethoxybenzoylpiperazine . This intermediate is then reacted with 1,2-benzisothiazole-1,1-dione in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxybenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the benzisothiazole core may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of the target compound.
3,4,5-Trimethoxybenzaldehyde: Another related compound with similar functional groups.
3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoyl moiety and is used in various synthetic applications.
Uniqueness
3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-28-16-12-14(13-17(29-2)19(16)30-3)21(25)24-10-8-23(9-11-24)20-15-6-4-5-7-18(15)31(26,27)22-20/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REITUVNMPJANOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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